molecular formula C17H18BrNO4S2 B2773336 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 573942-03-7

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2773336
CAS No.: 573942-03-7
M. Wt: 444.36
InChI Key: YJPOEMNAPRQTSV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H18BrNO4S2 and its molecular weight is 444.36. The purity is usually 95%.
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Biological Activity

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromophenoxy moiety and a tetrahydrothiophene ring, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrF2N2O2SC_{18}H_{18}BrF_2N_2O_2S, with a molecular weight of approximately 421.3 g/mol. The compound features:

  • Bromophenoxy Group : Enhances biological activity and solubility.
  • Tetrahydrothiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Acetamide Functional Group : Improves pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives show promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is critical for maintaining cell integrity .

CompoundActivityMethod
d1AntimicrobialTurbidimetric method
d6Anticancer (MCF7)Sulforhodamine B assay
d7Anticancer (MCF7)Sulforhodamine B assay

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, compounds derived from similar structural frameworks have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action likely involves the modulation of signaling pathways critical for cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented extensively. A study on thiazole derivatives highlighted their ability to reduce paw edema in carrageenan-induced inflammation models, suggesting that similar mechanisms could be applicable to this compound. The presence of electron-withdrawing groups enhances these effects by modulating inflammatory mediators .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, altering signal transduction processes that lead to therapeutic effects.

Case Studies

Several studies have investigated compounds related to this compound:

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects against both bacterial and fungal strains .
  • Anticancer Screening : Compounds structurally similar to the target compound were tested against MCF7 cells using the Sulforhodamine B assay. The results demonstrated that some derivatives had potent anticancer activity, suggesting a potential pathway for further development .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-13-3-5-15(6-4-13)23-11-17(20)19(10-16-2-1-8-24-16)14-7-9-25(21,22)12-14/h1-6,8,14H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPOEMNAPRQTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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